(E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c1-8-5-11(16-20-8)15-12(18)7-17-13(19)10(23-14(17)21)6-9-3-2-4-22-9/h2-6H,7H2,1H3,(H,15,16,18)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGQMNLWLNKDN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties, supported by recent research findings.
Chemical Structure
The compound's structure can be broken down into several pharmacologically relevant moieties:
- 5-Methylisoxazole : Known for its role in enhancing the biological activity of various compounds.
- Thiazolidinone Ring : Associated with antimicrobial and antitumor properties.
- Thiophene Group : Enhances binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Research Findings
- Broad-Spectrum Activity : The compound exhibited activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.56 to 4.17 μM for certain strains .
- Comparison with Standard Antibiotics : In comparative studies, the compound's efficacy was found to surpass that of traditional antibiotics such as ampicillin and streptomycin against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| S. aureus | 0.56 | 1.99 |
| E. coli | 4.17 | 7.38 |
| L. monocytogenes | 3.69 | 7.38 |
Antitumor Activity
The compound has also shown promising antitumor properties in vitro.
Case Studies
- Cell Line Testing : In studies involving various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cells .
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key enzymes involved in tumor progression, such as PI3Kα and GSK-3, which are critical in cancer cell survival and proliferation .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using human embryonic kidney cells (HEK-293), revealing a selective toxicity profile that suggests therapeutic potential with manageable side effects.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | <10 |
| HepG2 | <10 |
| HEK-293 | >20 |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties. Research has shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated various thiazolidinone derivatives against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated minimal inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, indicating superior efficacy against these pathogens .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| 5d | 37.9 | MRSA |
| 5g | 36.5 | E. coli |
| 5k | 53.6 | Salmonella typhimurium |
Antifungal Activity
The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. In vitro studies have shown that it outperforms conventional antifungal agents such as ketoconazole.
Case Study: Antifungal Efficacy
In a comparative study, the compound's antifungal activity against various strains was evaluated, revealing that it had a lower MIC compared to established antifungals. The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed resistance .
Table 2: Antifungal Activity Comparison
| Compound | MIC (μM) | Fungal Strain |
|---|---|---|
| 5g | 285 | A. fumigatus |
| 5d | 480 | T. viride |
Cytotoxicity and Selectivity
While exploring the therapeutic potential, it is crucial to assess cytotoxicity against human cells. Studies have indicated that the compound exhibits low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable selectivity index for further development as a therapeutic agent .
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- In vivo efficacy : Animal models should be employed to assess the therapeutic potential in real biological systems.
- Formulation development : Investigating suitable delivery methods for enhanced bioavailability.
- Clinical trials : Initiating trials to evaluate safety and efficacy in humans.
Chemical Reactions Analysis
Nucleophilic Additions at the Exocyclic Double Bond
The α,β-unsaturated ketone system in the thiazolidinone ring undergoes nucleophilic additions. For example:
-
Hydrazine addition : Forms pyrazole derivatives under reflux in ethanol (70–80°C). Yields range from 65–82% depending on substituents .
-
Thiol addition : Mercaptoacetic acid reacts at the C5 position to form 4,5-dihydrothiazole hybrids (Scheme 1, ).
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine Addition | Hydrazine hydrate, EtOH, Δ, 6–8 h | 65–82 | |
| Thiol Addition | Mercaptoacetic acid, pyridine, Δ, 6 h | 60–75 |
Cycloaddition Reactions
The thiophen-methylene group participates in [4+2] cycloadditions:
-
Diels-Alder reactions : With maleic anhydride or acetylenedicarboxylates, forming bicyclic adducts. Stereoselectivity depends on solvent polarity .
-
1,3-Dipolar cycloadditions : With nitrile oxides, yielding isoxazoline-thiazolidinone hybrids .
Example :
Reaction with maleic anhydride in toluene (110°C, 12 h) produces a fused tricyclic system (78% yield) .
Substitution at the Thioxo Group
The 2-thioxo moiety undergoes nucleophilic displacement:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form 2-alkylthio derivatives .
-
Aminolysis : Primary amines replace sulfur at C2, generating 2-iminothiazolidinones (e.g., with benzylamine, 70% yield) .
Kinetic Data :
Knoevenagel Condensation
The active methylene group at C5 participates in carbonyl condensations:
-
With aldehydes : Forms arylidene derivatives in ethanol/ammonium acetate (Δ, 4 h). Yields: 75–92% .
-
With isatins : Produces spiro[indoline-3,4'-thiazolidinone] hybrids (Scheme 2, ).
Optimized Conditions :
| Carbonyl Compound | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | NH₄OAc | 80 | 85 |
| Isatin | Piperidine | 100 | 78 |
Oxidation and Reduction
-
Oxidation : The thioxo group oxidizes to sulfone with H₂O₂/AcOH (12 h, RT), enhancing electrophilicity .
-
Reduction : NaBH₄ selectively reduces the exocyclic double bond, preserving the thiazolidinone ring (65% yield) .
Mechanistic Insights
-
Stereoelectronic Effects : The exocyclic double bond’s (E)-configuration directs regioselectivity in cycloadditions .
-
Acid-Base Catalysis : Ammonium acetate protonates the carbonyl oxygen, accelerating Knoevenagel condensations .
This compound’s versatility in forming pharmacologically active hybrids (e.g., antimicrobial, anticancer) underscores its value in medicinal chemistry. Further optimization of reaction conditions (e.g., microwave-assisted synthesis) could improve yields and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the thiazolidinone ring and the acetamide side chain. Key comparisons include:
Table 1: Substituent Analysis of Thioxothiazolidinone Derivatives
Key Observations :
- Thiophene vs.
- Isoxazole vs. Other Heterocycles : The 5-methylisoxazole moiety in the target compound may confer improved metabolic stability over simpler phenyl groups (e.g., ) or bulkier thiadiazole rings (e.g., ) .
- Stereochemical Considerations : The E-configuration in the target compound contrasts with the Z-configuration in , which could influence molecular geometry and target interactions .
Key Observations :
- High-Yield Reactions : Compounds with electron-deficient aromatic substituents (e.g., , 90% yield) often achieve higher yields due to stabilized intermediates .
- Role of Catalysts: Piperidine in may facilitate enolate formation, critical for thiazolidinone ring closure.
Table 3: Bioactivity of Comparable Compounds
Key Observations :
- Thiophene and Bioactivity : Thiophene-containing compounds (e.g., target compound, ) may exhibit enhanced enzyme inhibition due to sulfur’s affinity for metal ions in active sites .
- Isoxazole’s Role : The 5-methylisoxazole group could improve pharmacokinetic properties (e.g., oral bioavailability) compared to compounds with nitro groups (e.g., ), which may face metabolic instability .
- Antimicrobial Potential: Structural similarities to suggest the target compound could display antimicrobial activity, though specific testing is required.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing (E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide?
- Methodology :
Thioxothiazolidinone Core Formation : React thiourea with an α-haloketone (e.g., chloroacetone) under basic conditions (e.g., NaH in DMF) to form the thioxothiazolidin-4-one scaffold .
Thiophenylmethylene Introduction : Condense the thioxothiazolidinone intermediate with thiophene-2-carbaldehyde in ethanol or DMF using a base (e.g., K₂CO₃) to introduce the (E)-configured thiophenylmethylene group .
Acetamide Coupling : React the intermediate with 5-methylisoxazole-3-amine via a nucleophilic acyl substitution, typically using coupling agents like EDCI/HOBt in anhydrous DMF .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of key groups:
- Thiophenylmethylene protons (δ 7.2–7.8 ppm, doublet).
- Thioxothiazolidinone carbonyl (δ 170–175 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 434.05) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thiophenylmethylene coupling step?
- Variables to Test :
- Solvent Polarity : Compare DMF (high polarity, 75–80% yield) vs. ethanol (lower polarity, 50–60% yield) .
- Catalyst : Substitute NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Temperature : Heating at 60°C in DMF improves regioselectivity for the (E)-isomer .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables. For example, a 2³ factorial design can identify optimal solvent/base/temperature combinations .
Q. How can computational methods predict the compound’s interaction with biological targets like PPAR-γ or COX-2?
- Molecular Docking :
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1NYX for PPAR-γ).
Use Lamarckian Genetic Algorithm (LGA) with 100 runs to sample binding poses.
Validate docking poses with MD simulations (AMBER force field) .
- Key Interactions : Thiophene sulfur and thioxo groups form hydrogen bonds with Arg288 and Tyr327 (PPAR-γ) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?
- Troubleshooting Steps :
Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .
Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times (30–60 min) across studies .
Stereochemical Confirmation : Use circular dichroism (CD) to ensure (E)-isomer dominance (>98%) .
- Case Study : In COX-2 inhibition, IC₅₀ values ranged from 2.1 µM (pure (E)-isomer) to 8.7 µM (mixed (E)/(Z)) due to isomerization during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
